molecular formula C18H18N2O3S B2502138 1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate CAS No. 1396877-78-3

1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate

Cat. No.: B2502138
CAS No.: 1396877-78-3
M. Wt: 342.41
InChI Key: RDECJUVLTNZVQL-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate is a complex organic compound that combines the structural features of benzimidazole and tetrahydronaphthalene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole moiety is known for its biological activity, while the tetrahydronaphthalene sulfonate group adds unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate can be synthesized through a multi-step process involving the following key steps:

    Formation of 1-Methyl-1H-benzimidazole: This can be achieved by reacting o-phenylenediamine with methyl formate under acidic conditions.

    Sulfonation of Tetrahydronaphthalene: Tetrahydronaphthalene can be sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

    Coupling Reaction: The final step involves coupling the sulfonated tetrahydronaphthalene with 1-methyl-1H-benzimidazole under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the sulfonate group.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced sulfonate derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

1-Methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate has several applications in scientific research:

    Medicinal Chemistry: The compound’s benzimidazole moiety is known for its antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for drug development.

    Materials Science: The unique structural features of the compound make it suitable for use in the development of novel materials, such as organic semiconductors and polymers.

    Biological Studies: The compound can be used to study the interactions of benzimidazole derivatives with biological targets, providing insights into their mechanism of action.

Comparison with Similar Compounds

    1-Methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the tetrahydronaphthalene sulfonate group.

    5,6,7,8-Tetrahydronaphthalene-2-sulfonate: Contains the sulfonate group but lacks the benzimidazole moiety.

Uniqueness: 1-Methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate is unique due to the combination of benzimidazole and tetrahydronaphthalene sulfonate groups. This dual functionality provides a broader range of chemical and biological activities compared to its individual components. The compound’s unique structure allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 5,6,7,8-tetrahydronaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-20-12-19-17-11-15(7-9-18(17)20)23-24(21,22)16-8-6-13-4-2-3-5-14(13)10-16/h6-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDECJUVLTNZVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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